1,2-Bis(furan-2-yl)ethane-1,2-diol
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Overview
Description
1,2-Bis(furan-2-yl)ethane-1,2-diol, also known as 1,2-Di(2-furyl)-1,2-ethanediol, is an organic compound with the molecular formula C10H10O4. This compound features two furan rings attached to a central ethanediol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(furan-2-yl)ethane-1,2-diol typically involves multi-step reactions. One common method includes the condensation of 2-cyano-3-acetoxy-5-hydroxy-4-isobutyl oxazole with 2-methyl-3-furan formaldehyde . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher efficiency and cost-effectiveness, utilizing advanced chemical engineering techniques and equipment .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(furan-2-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: It can undergo substitution reactions where functional groups on the furan rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired outcome, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various furan derivatives, alcohols, and substituted ethanediol compounds.
Scientific Research Applications
1,2-Bis(furan-2-yl)ethane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Bis(furan-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The furan rings and ethanediol moiety can engage in various chemical interactions, influencing the compound’s reactivity and biological activity. These interactions are crucial for its applications in different fields .
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediol (Ethylene Glycol): A common glycol with similar structural properties but without the furan rings.
1,2-Propanediol (Propylene Glycol): Another glycol with similar physical properties but different chemical reactivity.
1,2-Di(2-furyl)ethane-1,2-diol: A closely related compound with similar structural features.
Uniqueness
1,2-Bis(furan-2-yl)ethane-1,2-diol is unique due to the presence of two furan rings, which impart distinct chemical and physical properties. These properties make it valuable for specific applications in organic synthesis, material science, and potential therapeutic uses .
Properties
IUPAC Name |
1,2-bis(furan-2-yl)ethane-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6,9-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGAJWBCCKFHIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C(C2=CC=CO2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4464-77-1 |
Source
|
Record name | 1,2-bis(furan-2-yl)ethane-1,2-diol, meso | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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